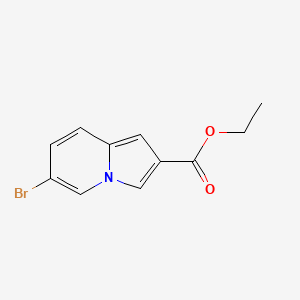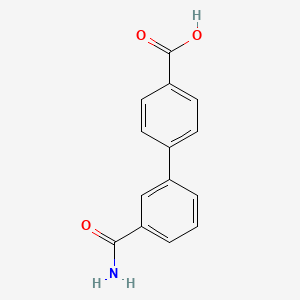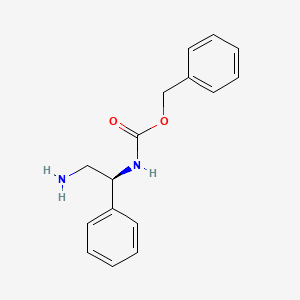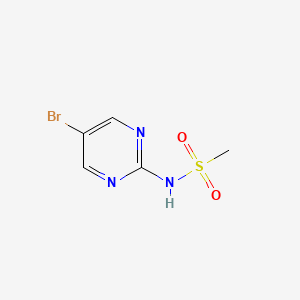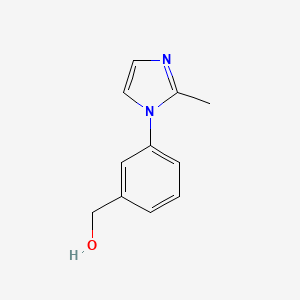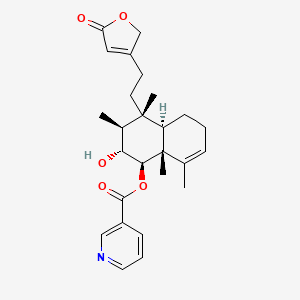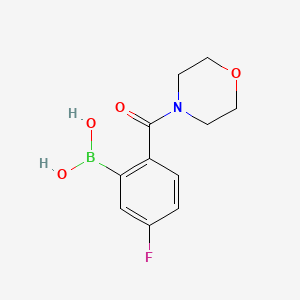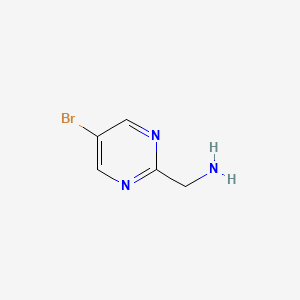
N-(4-Biphenylyl)-2-biphenylamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Time-Resolved Spectroscopy
- Scientific Field : Physical Chemistry and Chemical Physics .
- Application Summary : This compound has been used in time-resolved spectroscopic studies of N,N–Di (4–bromo)nitrenium ions in acidic aqueous solutions .
- Methods of Application : The study employed femtosecond transient absorption (fs-TA) and nanosecond transient absorption (ns-TA) as well as nanosecond time-resolved resonance Raman (ns-TR 3) spectroscopy and density function theory (DFT) calculations .
- Results : Efficient cleavage of the N–N bond (4 ps) to form the N,N –di (4–bromophenyl)nitrenium ion ( DN) was observed in the acidic aqueous solution .
Organic Light Emitting Diodes (OLEDs)
- Scientific Field : Material Science .
- Application Summary : This compound has been used as a material for OLEDs .
- Methods of Application : The compound is used as an electron transporter in the construction of the OLED .
- Results : The compound was found to be a better material for OLEDs than the well-established organic electron transporter 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) and a good electron transporter comparable with tris(8-hydroxyquinoline)aluminum (Alq3) .
Co-polymerization
- Scientific Field : Polymer Chemistry .
- Application Summary : This compound has been used in the co-polymerization of 4-biphenyl methacrylate with methyl methacrylate .
- Methods of Application : The co-polymerization was carried out in methyl ethyl ketone (MEK) by free radical solution polymerization at 70°C utilizing benzoyl peroxide (BPO) as initiator .
- Results : The co-polymers were characterized by FT-IR, 1H-NMR and 13C-NMR spectroscopy. The molecular weights (Mw and Mn) and polydispersity indices (Mw/Mn) of the polymers were determined using gel permeation chromatography .
Photoluminescent Materials
- Scientific Field : Material Science .
- Application Summary : This compound has been used in the preparation of photoluminescent materials .
- Methods of Application : The compound is incorporated into the polymer matrix to give the material photoluminescent properties .
- Results : The polymers exhibit monomeric emission even in a concentrated solution, thereby possessing a photoluminescent property .
Photoresist Materials
- Scientific Field : Material Science .
- Application Summary : This compound has been used in the preparation of photoresist materials .
- Methods of Application : The compound is incorporated into the polymer matrix to give the material photoresist properties .
- Results : The polymers exhibit monomeric emission even in a concentrated solution, thereby possessing a photoresist property .
Light Emission Modulation
- Scientific Field : Material Science .
- Application Summary : This compound has been used to switch the light emission of (4-biphenylyl)phenyldibenzofulvene by morphological modulation .
- Methods of Application : The compound is used in the amorphous phase but becomes highly emissive upon crystallization .
- Results : This unusual crystallization-induced emission enhancement effect allows its emission to be repeatedly switched between dark and bright states by fuming-heating and heating-cooling processes .
Propiedades
IUPAC Name |
2-phenyl-N-(4-phenylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)25-24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBHEMBTFRBMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Biphenylyl)-2-biphenylamine | |
CAS RN |
1372775-52-4 | |
| Record name | Biphenyl-4-yl- biphenyl-2-yl-amin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

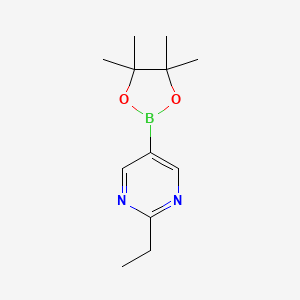
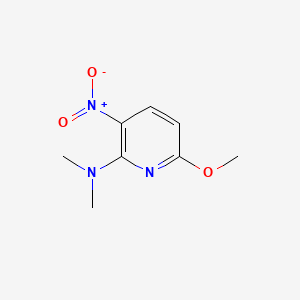

![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/no-structure.png)
